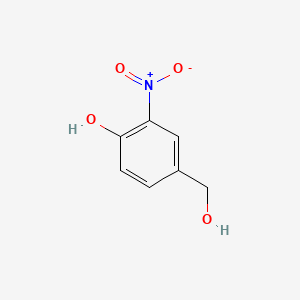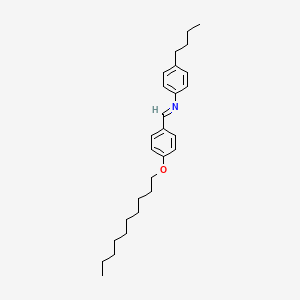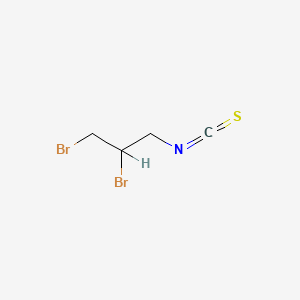
1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-β-carboline-1,3-dicarboxylic acid (THCA) is a biologically active compound that is found in various foodstuffs, particularly in smoked foods such as fish, sausage, and cheese. It is derived from a Pictet–Spengler condensation reaction between L-tryptophan and formaldehyde. The presence of THCA in smoked foods is attributed to the reaction involving formaldehyde from smoke and tryptophan, with higher concentrations found in the exterior parts of these foods that are exposed to smoke .
Synthesis Analysis
The synthesis of THCA and its derivatives can be achieved through several methods. One such method involves the Pictet-Spengler reaction, which is a classical approach for synthesizing tetrahydro-β-carbolines. An alternative "aldehyde-free" method for the synthesis of THCA involves a ruthenium hydride/Brønsted acid-catalyzed tandem isomerization/N-acyliminium cyclization sequence. This method provides a convenient route for the synthesis of THCA and offers possibilities for total synthesis and the formation of quaternary stereogenic centers . Another synthesis approach uses trifluoroacetic acid catalyzed Pictet-Spengler reaction with titanium(IV) isopropoxide as an imination reagent, which is a general method for preparing various THCA derivatives .
Molecular Structure Analysis
The molecular structure of THCA and its derivatives can be characterized using techniques such as HPLC and GC-MS. For instance, THCA and its diastereoisomers have been identified in wine samples after derivatization to form N-trifluoroacetyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl esters . The molecular structure of THCA allows it to participate in intermolecular associations, which can be studied using vibrational circular dichroism (VCD), although this technique was specifically applied to a different compound, tetrahydrofuran-2-carboxylic acid, in the provided data .
Chemical Reactions Analysis
THCA undergoes various chemical reactions, including decarboxylation. In a study, the decarboxylation of carboxyl-14C labeled THCA was examined in mouse brain homogenate and buffer, with the reaction being catalyzed by pyridoxal-5'-phosphate. The decarboxylation resulted in the formation of 1,2,3,4-tetrahydro-β-carbolines and some 3,4-dihydro analogues . Additionally, THCA can undergo rearrangement reactions under strong acid conditions, leading to the formation of isomeric products and other structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of THCA are influenced by its molecular structure and the presence of functional groups. The compound's solubility, reactivity, and stability can be affected by factors such as pH, temperature, and the presence of catalysts. For example, the decarboxylation rate of THCA is increased in the presence of pyridoxal-5'-phosphate, indicating that the compound's reactivity can be modulated by cofactors . The concentrations of THCA in various food and beverage samples, such as wines, have been quantified, showing that its occurrence can vary significantly depending on the type of product and processing methods .
Wissenschaftliche Forschungsanwendungen
Detection in Food and Beverages
1,2,3,4-Tetrahydro-β-carboline-1,3-dicarboxylic acid has been identified in various foodstuffs and beverages. Gutsche and Herderich (1997) developed a method using liquid chromatography and mass spectrometry for the selective detection of tetrahydro-β-carbolinecarboxylic acids in food, including diastereomeric 1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid in alcoholic beverages and seasonings (Gutsche & Herderich, 1997).
Presence in Human Biological Systems
Adachi et al. (1991) reported the detection of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and its methylated derivative in human urine and milk, suggesting endogenous synthesis in humans (Adachi et al., 1991).
Antioxidant Properties
1,2,3,4-Tetrahydro-β-carboline derivatives, including 1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid, have demonstrated antioxidant effects. Herraiz and Galisteo (2002) found these compounds in foods like wine and vinegar, showing radical scavenging and antioxidant activities in the ABTS assay (Herraiz & Galisteo, 2002).
Chemical Synthesis
Agnusdei et al. (2003) described a multistep synthetic strategy for the production of tetrahydro-β-carboline derivatives, including 1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid, highlighting their potential for various chemical applications (Agnusdei et al., 2003).
Role in Tryptophan Metabolism
The compound is also implicated in the metabolism of tryptophan, as suggested by the study of its formation in foods through fermentation and condensation processes involving tryptophan (Herraiz et al., 1996).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid acts as a modulator of the estrogen receptor . It interacts with this receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the estrogen receptor affects various biochemical pathways. These pathways are primarily related to the growth and development of cells, particularly those involved in certain types of cancer . The modulation of the estrogen receptor by 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid can influence these pathways, potentially leading to therapeutic effects .
Result of Action
The molecular and cellular effects of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid’s action are primarily related to its modulation of the estrogen receptor . By interacting with this receptor, the compound can influence the growth and development of cells, potentially leading to therapeutic effects in the treatment of certain cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the estrogen receptor and its subsequent effects
Eigenschaften
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-12(17)9-5-7-6-3-1-2-4-8(6)14-10(7)11(15-9)13(18)19/h1-4,9,11,14-15H,5H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMZDKZTZLGVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974570 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
59132-30-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59132-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(3,4-b)indole-1,3-dicarboxylic acid, 2,3,4,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059132308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC298850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















